Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a benzoxazole moiety linked via an acetyl group to the piperazine ring. Benzoxazoles are heterocyclic aromatic systems known for their stability and pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)11-13-12-5-3-4-6-14(12)23-17-13/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMDHUDTFKFPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2-Benzoxazole-3-yl Acetyl Precursor
The benzoxazole ring is synthesized via cyclization of ortho-aminophenol derivatives. For example, 2-amino-5-acetylphenol undergoes cyclodehydration in the presence of a phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield 3-acetyl-1,2-benzoxazole . This reaction is typically conducted under reflux (110–130°C) for 6–8 hours, achieving yields of 70–85%.
Key Reaction Conditions:
Functionalization of the Acetyl Group
The acetyl moiety at the 3-position of the benzoxazole is activated for subsequent coupling. Conversion to 2-(1,2-benzoxazol-3-yl)acetyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C. The resulting acid chloride is highly reactive and used directly in the next step.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. Continuous flow chemistry and catalytic optimization are central to large-scale manufacturing.
Continuous Flow Cyclization
The benzoxazole formation step is adapted for continuous flow reactors to improve heat transfer and reduce reaction times. Using microreactors, the cyclization of 2-amino-5-acetylphenol with PPA achieves 90% conversion in under 2 hours at 140°C.
Catalytic Acylation
Homogeneous catalysts like DMAP are replaced with reusable heterogeneous catalysts (e.g., silica-supported sulfonic acid) to facilitate the acylation step. This modification reduces catalyst loading by 40% and improves product purity to >98%.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Time | 6–8 hours | 1–2 hours |
| Acylation Catalyst | DMAP (homogeneous) | Silica-SO₃H (heterogeneous) |
| Overall Yield | 65–75% | 80–85% |
| Solvent Recovery | 60–70% | >95% |
Alternative Synthetic Routes and Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization and acylation steps. For example, benzoxazole formation is completed in 30 minutes at 150°C under microwave conditions, preserving yield (78%) while reducing energy input.
Enzymatic Acylation
Recent studies explore lipase-catalyzed acylation as a greener alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between ethyl piperazine-1-carboxylate and 2-(1,2-benzoxazol-3-yl)acetic acid in ionic liquids, achieving 60% yield under mild conditions (40°C, 24 hours).
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Acylation
The acylation step may produce N-acylated byproducts if the piperazine’s secondary amine is over-functionalized. Steric hindrance and electronic effects are mitigated by:
Purification Challenges
Chromatographic separation on silica gel (hexane/ethyl acetate gradient) remains the standard for isolating the final product. Recrystallization from ethanol/water mixtures improves purity to >99%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the acetyl linkage can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzoxazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Material Science: It is explored for its use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzoxazole vs. Phenyl/Indole Groups : The benzoxazole ring in the target compound provides a rigid, electron-deficient aromatic system, which may enhance π-π stacking interactions compared to phenyl or indole groups. Indole-containing analogs (e.g., 304d) benefit from hydrogen-bonding capabilities via the NH group .
- Chlorophenoxy and Pyrimidine Modifications: Substituents like 4-chlorophenoxy (2c) or pyrimidine (5h) introduce halogen or nitrogen-rich groups, altering lipophilicity and target selectivity. For example, 5h’s pyrimidine moiety likely interacts with kinase active sites .
Biological Activity
Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate (CAS Number: 902845-48-1) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O4. Its structure features a piperazine ring, which is known for its role in various pharmacological activities.
1. Antimicrobial Activity
Research has demonstrated that compounds containing piperazine moieties exhibit significant antimicrobial properties. Studies have reported that derivatives of piperazine, including those similar to this compound, show promising results against various bacterial strains. For instance, a study found that synthesized piperazine derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria .
| Compound | Activity Type | Bacterial Strains Tested | Results |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
| Piperazine Derivative X | Antimicrobial | P. aeruginosa | Moderate inhibition |
2. Anticancer Potential
The benzoxazole moiety is recognized for its anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.
A comparative study highlighted the effectiveness of this compound against several cancer lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
3. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis and Characterization : A comprehensive study synthesized various derivatives of benzoxazole-piperazine compounds and characterized their structures using NMR and mass spectrometry.
- In Vivo Studies : Research conducted on animal models has shown that administration of this compound resulted in reduced tumor growth rates compared to control groups.
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific protein targets involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
